molecular formula C18H19NO3S B2790249 ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 300826-05-5

ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2790249
CAS No.: 300826-05-5
M. Wt: 329.41
InChI Key: ISOGNOYRELWJSZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives.

Properties

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-5-4-6-14(13)23-17(15)19-16(20)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOGNOYRELWJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves the condensation of an amino ester with a substituted benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The resulting product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. For its anticancer activity, the compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .

Comparison with Similar Compounds

Ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other thiophene derivatives.

Biological Activity

Ethyl 2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This article explores its biological activity, including antitumor effects, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 314.41 g/mol
  • CAS Number : 872995-05-6

The compound features a cyclopentathiophene core substituted with a 4-methylbenzamido group and an ethyl ester functionality. The thiophene ring is known for its diverse biological activities, including anticancer properties.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. The following findings summarize its effects:

In Vitro Studies

  • Cell Line Testing :
    • The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
    • Results indicated an IC₅₀ value ranging from 23.2 to 49.9 μM , showcasing its potency in inhibiting cell proliferation .
  • Mechanism of Action :
    • Flow cytometry analysis revealed that the compound induces G2/M phase arrest in the cell cycle, leading to apoptosis. Specifically, it increased the G2/M phase population by 1.48-fold compared to control cells .
  • Apoptosis Induction :
    • The compound effectively induced apoptosis in MCF-7 cells, confirmed by increased annexin V staining and caspase activation assays .

In Vivo Studies

  • Tumor Growth Inhibition :
    • In mouse models bearing solid tumors, treatment with the compound resulted in a significant reduction in tumor mass compared to control groups. A notable decrease of 54% in tumor weight was observed when compared to standard chemotherapy agents like 5-FU .
  • Toxicity Assessment :
    • The compound exhibited a favorable toxicity profile, with no significant adverse effects on liver function markers compared to untreated controls .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameIC₅₀ (μM)Mechanism of ActionApoptosis InductionTumor Weight Reduction (%)
This compound23.2 - 49.9G2/M Phase ArrestYes54%
Compound A30 - 60Caspase ActivationYes40%
Compound B50 - 80Cell Cycle ArrestModerate30%

Potential Therapeutic Applications

Given its potent antitumor properties and favorable safety profile, this compound shows promise as a candidate for further development in cancer therapy. Its mechanism involving cell cycle interference and apoptosis induction positions it as a potential lead compound for new anticancer drugs.

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